Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Overview
Description
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP) is a highly strained carbocycle that has garnered significant interest in the field of medicinal chemistry due to its unique structure and potential as a bioisostere for para-substituted arenes . The presence of the bicyclic framework in BCPs imparts metabolic stability, making them attractive scaffolds for drug development .
Synthesis Analysis
The synthesis of BCP derivatives has traditionally relied on the manipulation of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate . A practical metal-free homolytic aromatic alkylation protocol has been developed for the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, expanding the utility of BCPs in medicinal chemistry . Additionally, photochemical synthesis has been employed to produce BCP-1,3-dicarboxylic acid from 1,3-diacetylbicyclo[1.1.1]pentane, highlighting the versatility of synthetic approaches .
Molecular Structure Analysis
The molecular structure of BCPs is characterized by a high degree of strain due to the compact bicyclic framework. Despite this strain, BCPs can maintain their structural integrity during chemical reactions, such as enantioselective C–H functionalization, which allows for the creation of chiral substituted BCPs . The bridge-chlorinated derivatives of BCP-1,3-dicarboxylic acid have been studied, revealing that up to four chlorine atoms can be introduced without compromising the bicyclic cage .
Chemical Reactions Analysis
BCPs are amenable to a variety of chemical reactions. Enantioselective C–H functionalization has been used to access chiral substituted BCPs . Olefin metathesis involving unsaturated 1,3-dicarboxylate esters has been explored for the synthesis of paddlanes with a BCP core . Furthermore, the synthesis of 1,2-difunctionalized BCPs has been achieved, providing analogues for ortho/meta-substituted arenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of BCPs are influenced by their strained structure. The pKa values of chlorinated BCP-1,3-dicarboxylic acids have been measured and calculated, reflecting the influence of chlorine substituents on acidity . The strain energy of these compounds increases dramatically with successive chlorination . Additionally, the synthesis of enantioenriched α-chiral BCPs has been reported, which are challenging to prepare but offer valuable properties for medicinal chemistry applications .
Scientific Research Applications
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Medicinal Chemistry
- Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) is used as a building block in medicinal chemistry . It’s used to create various BCP-containing building blocks such as alcohols, acids, amines, trifluoroborates, amino acids, etc .
- The BCP core is constructed through a flow photochemical addition of propellane to diacetyl . This is followed by a haloform reaction of the formed diketone .
- The use of BCP has led to improved solubility, lower lipophilicity, and higher metabolic stability in bioactive compounds .
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Materials Science
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Polymer Science
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Click Chemistry
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Biological Studies
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Large-Scale Synthesis
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Drug Discovery
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Chemical Synthesis
- BCP is used in chemical synthesis as a starting material . It’s used to create various BCP-containing building blocks such as alcohols, acids, amines, trifluoroborates, amino acids, etc .
- The BCP core is constructed through a flow photochemical addition of propellane to diacetyl . This is followed by a haloform reaction of the formed diketone .
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Pharmaceutical Industry
Safety And Hazards
properties
IUPAC Name |
bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-4(9)6-1-7(2-6,3-6)5(10)11/h1-3H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLRPOGZAJTJEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | |
CAS RN |
56842-95-6 | |
Record name | bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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